molecular formula C20H28O2 B13384769 17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13384769
M. Wt: 300.4 g/mol
InChI Key: XWALNWXLMVGSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methandrostenolone, also known as Dianabol, is an anabolic steroid that has been widely used in the fields of bodybuilding and sports for its muscle-building properties. Developed in the 1950s by Dr. John Bosley Ziegler and the CIBA pharmaceutical company, Methandrostenolone was initially intended to address medical conditions related to muscle wasting and bone density deficiencies . its potent anabolic properties quickly attracted attention beyond medical circles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methandrostenolone is synthesized from testosterone through a series of chemical reactions. The process typically involves the methylation of the 17-alpha position of the testosterone molecule, which enhances its oral bioavailability. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of Methandrostenolone follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Methandrostenolone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Methanol, ethanol, acetone

Major Products Formed

The major products formed from these reactions include various hydroxylated and methylated derivatives of Methandrostenolone .

Scientific Research Applications

Methandrostenolone has been extensively studied for its applications in various fields:

Mechanism of Action

Methandrostenolone exerts its effects by binding to androgen receptors in various tissues, including skeletal muscles. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also has moderate estrogenic effects, contributing to fluid retention and muscle fullness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methandrostenolone is unique due to its strong anabolic effects combined with moderate androgenic and estrogenic properties. This makes it highly effective for bulking cycles, providing significant muscle gains and strength improvements .

Properties

IUPAC Name

17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALNWXLMVGSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859089
Record name 17-Hydroxy-17-methylandrosta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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